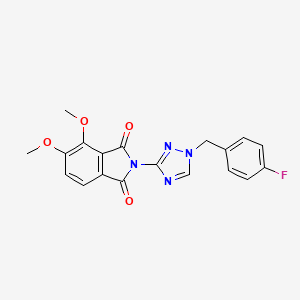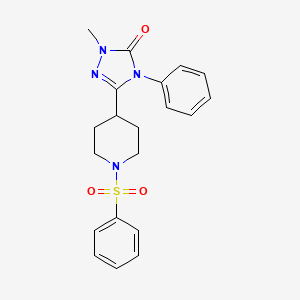![molecular formula C18H17NO2 B2428164 N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide CAS No. 2305491-47-6](/img/structure/B2428164.png)
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide, also known as DIPEA, is a chemical compound that is widely used in scientific research. This compound has been found to have a variety of applications in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide is not fully understood. However, it is believed to act as a proton acceptor and a nucleophile in organic reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have a catalytic effect on certain chemical reactions.
Effets Biochimiques Et Physiologiques
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is generally considered safe for laboratory use.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has several advantages for laboratory experiments. It is a highly efficient base that can be used in a variety of organic reactions. It is also relatively inexpensive and readily available. However, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be difficult to handle due to its strong odor and the need for careful handling to avoid skin and eye irritation.
Orientations Futures
There are many potential future directions for research involving N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. One area of interest is the development of new synthetic methods that use N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a catalyst. Another area of interest is the development of new drugs that incorporate N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide as a key component. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide.
Méthodes De Synthèse
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide can be synthesized by the reaction of 3,4-dihydroisocoumarin with 4-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propargylamine to give N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide with high purity.
Applications De Recherche Scientifique
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. It is commonly used as a base in organic synthesis reactions, particularly in the synthesis of peptides and nucleotides. It is also used as a catalyst in various chemical reactions. In addition, N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide has been found to have applications in the field of medicinal chemistry, particularly in the development of new drugs.
Propriétés
IUPAC Name |
N-[4-(3,4-dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-17(20)19-15-9-7-14(8-10-15)18-16-6-4-3-5-13(16)11-12-21-18/h2-10,18H,1,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNVCMSXAUWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-Dihydro-1H-isochromen-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

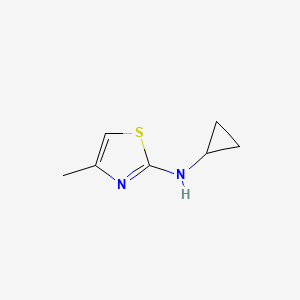
![1-[3-(1-imino-2,3-dihydro-1H-isoindol-2-yl)phenyl]ethan-1-one](/img/structure/B2428086.png)
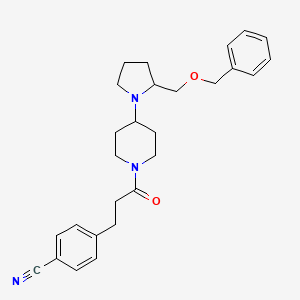
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2428088.png)
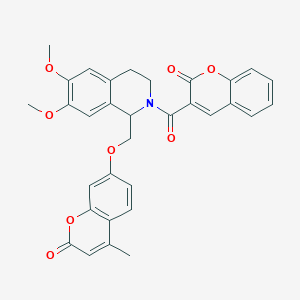
![2-Butyl-4,7-dimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428091.png)

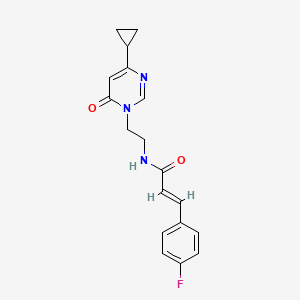
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2428095.png)

![(Z)-3-[2-(N-Acetyl-3-chloroanilino)-1,3-thiazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2428099.png)
![4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2428100.png)
